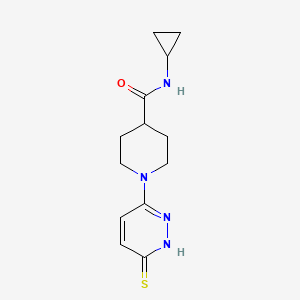
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine is a chemical compound with a unique structure that includes a cyclopropyl group, an oxazole ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product
Industrial Production Methods
In an industrial setting, the production of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine involves its interaction with specific molecular targets within biological systems. This interaction can modulate various pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
- 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Uniqueness
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)12(16)10-8-11(17-13-10)9-2-3-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVDNGQDABMQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate](/img/structure/B6515877.png)
![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)


![N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515897.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515906.png)
![2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6515914.png)
![N-[(4-methylphenyl)methyl]-1-[4-(piperidin-1-yl)phthalazin-1-yl]piperidine-4-carboxamide](/img/structure/B6515926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6515932.png)
![5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6515937.png)
![N-(4-chlorophenyl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6515945.png)
![1-[(3-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515956.png)
![1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515962.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515964.png)
